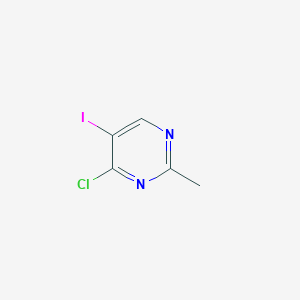

4-Chloro-5-iodo-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-5-iodo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOISKYZVFJWSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545573 | |

| Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-17-5 | |

| Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-iodo-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Synthetic Chemist's Guide to Halogenated Pyrimidines: A Technical Whitepaper on 2,4-Dichloro-5-iodopyrimidine and a Proposed Route to 4-Chloro-5-iodo-2-methylpyrimidine

For the discerning researcher, scientist, and professional in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in the nucleobases of DNA and RNA has made it a privileged structure in the design of therapeutic agents. The strategic functionalization of the pyrimidine ring, particularly with halogens, provides a powerful toolkit for modulating physicochemical properties and enabling diverse synthetic transformations. This guide offers an in-depth exploration of a versatile, yet underutilized building block, 2,4-Dichloro-5-iodopyrimidine (CAS No. 13544-44-0) , and proposes a logical synthetic pathway to the more complex 4-Chloro-5-iodo-2-methylpyrimidine .

Core Compound Analysis: 2,4-Dichloro-5-iodopyrimidine

This trifunctionalized pyrimidine serves as an excellent starting point for the synthesis of a wide array of more complex molecules. The presence of two chlorine atoms at positions 2 and 4, with differing reactivity, alongside an iodine atom at position 5, opens up numerous avenues for selective functionalization through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of 2,4-Dichloro-5-iodopyrimidine is paramount for its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 13544-44-0 | [1][2] |

| Molecular Formula | C₄HCl₂IN₂ | [2] |

| Molecular Weight | 274.87 g/mol | [2] |

| Appearance | Off-white powder to crystal | [1] |

| Melting Point | 68.0 to 72.0 °C | [1] |

| Boiling Point | 310.2 ± 22.0 °C (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

Synthesis of 2,4-Dichloro-5-iodopyrimidine: A Reliable Protocol

The most common and efficient laboratory-scale synthesis of 2,4-Dichloro-5-iodopyrimidine involves the chlorination of 5-iodouracil using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[1]

Experimental Protocol: Chlorination of 5-Iodouracil

Materials:

-

5-Iodouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ice

Procedure:

-

To a suspension of 5-iodouracil (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-dimethylaniline (catalytic to stoichiometric amounts can be used).

-

Heat the reaction mixture to 90 °C and stir at this temperature for approximately 90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by evaporation under reduced pressure.

-

Slowly and cautiously pour the residue into a mixture of ice and water with vigorous stirring. Continue stirring for 2 hours.

-

Collect the resulting crystalline precipitate by filtration and wash thoroughly with cold water.

-

Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium sulfite solutions.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to afford 2,4-dichloro-5-iodopyrimidine.[1]

Caption: Synthetic workflow for 2,4-Dichloro-5-iodopyrimidine.

Reactivity and Strategic Considerations

The utility of 2,4-Dichloro-5-iodopyrimidine as a synthetic intermediate stems from the differential reactivity of its halogen substituents.

-

C4-Chloride vs. C2-Chloride: In nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the C4 position is generally more susceptible to displacement than the chlorine at the C2 position.[3] This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. However, this selectivity can be influenced or even reversed by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.[4][5]

-

C5-Iodide: The iodine at the C5 position is relatively unreactive towards SNAr but is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of carbon-based substituents at this position.

This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine core, making it a valuable tool for building molecular complexity.

Proposed Synthetic Pathway to 4-Chloro-5-iodo-2-methylpyrimidine

While 4-Chloro-5-iodo-2-methylpyrimidine is not a readily available compound, a plausible synthetic route can be devised starting from a suitable precursor. A logical approach would be to start with a pyrimidine core that already contains the desired substitution pattern or can be selectively functionalized. A potential starting material is 2-amino-4-chloro-5-iodopyrimidine, which can be synthesized via the direct iodination of 2-amino-4-chloropyrimidine.

The proposed synthesis involves a Sandmeyer-type reaction to replace the amino group with a methyl group.

Caption: Proposed synthetic route to 4-Chloro-5-iodo-2-methylpyrimidine.

This proposed route leverages known chemical transformations on the pyrimidine ring and offers a starting point for the development of a robust synthesis for this specific target molecule.

Safety and Handling

Working with halogenated heterocyclic compounds and strong reagents like phosphorus oxychloride requires strict adherence to safety protocols.

-

2,4-Dichloro-5-iodopyrimidine: This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[2][6][7]

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is a strong irritant to the eyes, skin, and respiratory system.

Mandatory Safety Precautions:

-

All manipulations should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

Care should be taken to avoid inhalation of dust and vapors.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

References

-

PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

- Google Patents. (n.d.). CN109761914B - Method for preparing 5-trifluoromethyl uracil.

-

Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-iodopyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

-

Molbase. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

CQM. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

ACS Publications. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. Retrieved from [Link]

-

CQM. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

ACS Publications. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

Sources

- 1. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]

- 2. 2,4-Dichloro-5-iodopyrimidine | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. echemi.com [echemi.com]

- 7. capotchem.cn [capotchem.cn]

4-Chloro-5-iodo-2-methylpyrimidine chemical properties

An In-Depth Technical Guide to 4-Chloro-5-iodo-2-methylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-Chloro-5-iodo-2-methylpyrimidine is a trifunctional heterocyclic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its pyrimidine core is a foundational element in numerous biologically active molecules, including those that interact with nucleic acids and enzymes.[1] The strategic placement of a methyl group at the 2-position, a chloro group at the 4-position, and an iodo group at the 5-position provides a versatile scaffold with multiple reactive sites. This unique arrangement allows for selective, sequential chemical modifications, making it an invaluable building block for the synthesis of complex molecular architectures and diverse chemical libraries for drug discovery.[2]

The differential reactivity of the chloro and iodo substituents, particularly in palladium-catalyzed cross-coupling reactions, enables chemists to introduce a wide range of functionalities with a high degree of control. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 4-Chloro-5-iodo-2-methylpyrimidine, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 4-Chloro-5-iodo-2-methylpyrimidine is crucial for its proper handling, storage, and application in synthetic protocols.

Physical and Chemical Properties

The key physical and chemical properties of 4-Chloro-5-iodo-2-methylpyrimidine are summarized in the table below. These properties are essential for designing reaction conditions, such as solvent selection and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClIN₂ | [3] |

| Molecular Weight | 254.46 g/mol | [3] |

| CAS Number | 111079-17-5 | [3] |

| Appearance | Solid (form may vary) | |

| Topological Polar Surface Area | 25.8 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| XLogP3 | 2.2 | [3] |

| Storage | Store in a cool, dry, well-ventilated place, protected from light. | [4][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of 4-Chloro-5-iodo-2-methylpyrimidine. The following data provides insights into its molecular framework.[6][7]

| Spectroscopy | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl group (CH ₃) and a singlet for the proton on the pyrimidine ring (at the C6 position). The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and halogen substituents. |

| ¹³C NMR | The carbon NMR spectrum should display distinct signals for each of the five carbon atoms in the molecule. The chemical shifts of the carbons attached to the halogens (C4 and C5) will be significantly affected by their electronegativity and size. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[8] The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one iodine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum can be used to identify functional groups and bond strengths.[6] Key absorptions would include C-H stretching and bending vibrations for the methyl group and aromatic ring, as well as C-N and C=C stretching vibrations characteristic of the pyrimidine ring. The C-Cl and C-I bonds will have absorptions in the fingerprint region (<1500 cm⁻¹).[6] |

Note: Specific, experimentally derived spectroscopic data for this exact compound can be limited in publicly available literature. The interpretations provided are based on the analysis of its chemical structure and data from analogous halogenated pyrimidines.[2]

Synthesis of 4-Chloro-5-iodo-2-methylpyrimidine

The synthesis of 4-Chloro-5-iodo-2-methylpyrimidine is typically achieved through a direct electrophilic iodination of its precursor, 4-chloro-2-methylpyrimidine. This method is efficient and provides good yields of the desired product.

Synthetic Workflow

The synthesis involves the reaction of the starting material with a suitable iodinating agent, followed by work-up and purification to isolate the final compound.

Caption: Synthetic workflow for 4-Chloro-5-iodo-2-methylpyrimidine.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of similar pyrimidine systems.[9]

-

Reaction Setup: To a solution of 4-chloro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to afford the pure 4-Chloro-5-iodo-2-methylpyrimidine.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Chloro-5-iodo-2-methylpyrimidine stems from the differential reactivity of the C-I and C-Cl bonds. The C-I bond is significantly more labile and reactive towards oxidative addition with palladium(0) catalysts compared to the more robust C-Cl bond. This reactivity hierarchy (I > Br > Cl) is a cornerstone of its application in selective cross-coupling reactions.[10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[11][12] In the case of 4-Chloro-5-iodo-2-methylpyrimidine, the reaction can be performed selectively at the 5-position (iodo) by using appropriate reaction conditions, leaving the chloro group intact for subsequent transformations.

General Reaction Scheme: Aryl/heteroaryl boronic acids or esters can be coupled at the C5 position under palladium catalysis.

Caption: General scheme for Suzuki-Miyaura coupling.

This selectivity is crucial in multi-step syntheses, allowing for the controlled, stepwise introduction of different aryl or alkyl groups onto the pyrimidine scaffold. This strategy is widely employed in the synthesis of kinase inhibitors and other targeted therapeutics.

Other Key Cross-Coupling Reactions

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C5-iodo position and a terminal alkyne, a common structural motif in pharmacologically active compounds, including some MCT4 inhibitors.[13]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, coupling primary or secondary amines at the C5 position. This is a key transformation for introducing functionalities that can modulate solubility, cell permeability, and target binding.

The chloro group at the C4 position can also undergo nucleophilic substitution or participate in cross-coupling reactions, although it typically requires more forcing conditions than the iodo group.[14] This provides a second handle for further diversification of the molecular structure.

Role in Drug Discovery

Halogenated heterocyclic compounds are prominent in medicinal chemistry, with many FDA-approved drugs containing chlorine.[15] 4-Chloro-5-iodo-2-methylpyrimidine serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its pyrimidine core is a known pharmacophore that can interact with various biological targets. By leveraging the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of compounds for screening against targets such as protein kinases, G-protein coupled receptors, and other enzymes implicated in disease. The ability to fine-tune the substituents at the 4- and 5-positions allows for the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.[1][16][17]

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling 4-Chloro-5-iodo-2-methylpyrimidine.

-

Hazard Identification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[5][18][19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[4][20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21] Avoid formation of dust and aerosols.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

4-Chloro-5-iodo-2-methylpyrimidine is a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its distinct physicochemical properties and, most importantly, the differential reactivity of its two halogen substituents, provide chemists with a powerful tool for the controlled and sequential synthesis of complex, polyfunctionalized molecules. The ability to selectively perform cross-coupling reactions at the C5-iodo position while retaining the C4-chloro group for subsequent modifications is a key strategic advantage. This allows for the efficient construction of diverse molecular libraries, accelerating the discovery and development of novel therapeutic agents for a multitude of diseases.

References

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 4-Chloro-5-fluoropyrimidine in Targeted Drug Delivery Systems. Retrieved from [Link]

-

Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-Chloro-5-iodo-2-methylpyrimidine(CAS# 111079-17-5). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-iodopyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Problems from Previous Years' Exams - Organic Spectroscopy. Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]

-

PubMed. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

University Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. angenesci.com [angenesci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Problems from Previous Years' Exams [chem.uci.edu]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]

- 10. proprogressio.hu [proprogressio.hu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 13. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 4-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-iodo-2-methylpyrimidine, a key halogenated heterocyclic building block in modern medicinal chemistry. With a molecular weight of 254.46 g/mol , this compound serves as a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, explores its characterization through spectroscopic methods, discusses its critical applications in drug discovery with a focus on kinase inhibition, and outlines essential safety and handling procedures. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently synthesize, validate, and utilize this important chemical entity.

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Chloro-5-iodo-2-methylpyrimidine is a substituted pyrimidine that has emerged as a compound of significant interest for drug development professionals. The pyrimidine core is a privileged scaffold, found in numerous biologically active molecules, including the nucleobases of DNA and a wide array of approved drugs.[1] The specific functionalization of this molecule—a chloro group at the 4-position, an iodo group at the 5-position, and a methyl group at the 2-position—creates a unique combination of reactive sites and steric/electronic properties.

The true utility of this molecule lies in its capacity for selective, sequential chemical modifications. The iodine and chlorine atoms are excellent leaving groups for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2] This allows for the precise and controlled introduction of diverse substituents, enabling the construction of large chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[3] The differential reactivity of the C-I versus the C-Cl bond can often be exploited to perform sequential couplings, further enhancing its synthetic utility. Consequently, 4-Chloro-5-iodo-2-methylpyrimidine is a foundational starting material for creating novel compounds targeting a range of biological pathways, most notably in the pursuit of next-generation kinase inhibitors for oncology.[4]

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is the first step in its effective application. These data are essential for reaction setup, purification, and quality control.

Key Properties

| Property | Value | Reference |

| Molecular Weight | 254.46 g/mol | [Calculated] |

| Exact Mass | 253.911 g/mol | [Calculated] |

| Molecular Formula | C₅H₄ClIN₂ | |

| CAS Number | 111079-17-5 | |

| IUPAC Name | 4-chloro-5-iodo-2-methylpyrimidine | |

| Appearance | Expected to be an off-white to yellow solid | [General observation for similar compounds] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF); sparingly soluble in alcohols; insoluble in water. | [General solubility for similar compounds] |

| SMILES | Cc1nc(Cl)c(I)cn1 |

Spectroscopic Characterization

Authenticating the structure and purity of 4-Chloro-5-iodo-2-methylpyrimidine is critical. The following section describes the expected outcomes from standard spectroscopic analyses.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Rationale: ¹H NMR provides information on the number and electronic environment of hydrogen atoms in the molecule.

-

Expected Spectrum (in CDCl₃, 400 MHz):

-

~ 8.6 ppm (s, 1H): This singlet corresponds to the lone proton on the pyrimidine ring (H6). Its downfield chemical shift is due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents within the aromatic ring.

-

~ 2.8 ppm (s, 3H): This singlet represents the three equivalent protons of the methyl group at the C2 position.

-

-

Self-Validation: The integration ratio of these two peaks should be precisely 1:3.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule.

-

Expected Spectrum (in CDCl₃, 100 MHz): Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The approximate chemical shifts are predicted based on known substituent effects on the pyrimidine ring:

-

~ 168 ppm: C2 (carbon attached to the methyl group and two nitrogens).

-

~ 162 ppm: C4 (carbon attached to chlorine).

-

~ 160 ppm: C6 (carbon attached to the lone proton).

-

~ 90 ppm: C5 (carbon attached to iodine). The significant upfield shift is a characteristic "heavy atom effect" caused by the iodine.

-

~ 25 ppm: Methyl carbon.

-

-

-

Mass Spectrometry (MS)

-

Rationale: MS provides the exact mass of the molecule and offers structural clues through its fragmentation pattern.

-

Expected Analysis (Electron Ionization, EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected at m/z ≈ 254 and m/z ≈ 256.

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M⁺ to M+2 peak ratio of approximately 3:1, which is a definitive confirmation of a single chlorine atom in the molecule.

-

Key Fragments: Fragmentation may occur through the loss of I• (m/z ≈ 127), Cl• (m/z ≈ 127/129), or CH₃• (m/z ≈ 239/241), providing further structural validation.

-

-

Synthesis and Purification Protocol

The synthesis of 4-Chloro-5-iodo-2-methylpyrimidine is typically achieved via a two-step process starting from the commercially available 2-methyl-4-hydroxypyrimidine (also known as 2-methylpyrimidin-4-one). The methodology involves a chlorination reaction followed by an electrophilic iodination.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 4-Chloro-5-iodo-2-methylpyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-methylpyrimidine

-

Causality: The hydroxyl group at the 4-position of the pyrimidine ring is converted to a more reactive chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[5] The addition of a mild organic base can facilitate the reaction and neutralize the HCl byproduct.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-hydroxypyrimidine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) portion-wise under a nitrogen atmosphere in a fume hood.

-

Add N,N-diisopropylethylamine (DIPEA, 0.5 eq) dropwise.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH ~7-8.

-

Extract the product with ethyl acetate (EtOAc) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate, 4-chloro-2-methylpyrimidine, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 4-Chloro-5-iodo-2-methylpyrimidine

-

Causality: This step involves an electrophilic aromatic substitution. The pyrimidine ring, while electron-deficient, is sufficiently activated for iodination at the C5 position, which is electronically favored. N-Iodosuccinimide (NIS) is an effective and easy-to-handle source of the electrophilic iodine (I⁺).[6]

-

Procedure:

-

Dissolve the crude 4-chloro-2-methylpyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

-

Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extract the product with EtOAc (3 x volumes).

-

Combine the organic layers, wash with water and then brine to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification

-

Rationale: The crude product will contain the desired compound along with non-polar byproducts from NIS (succinimide) and potentially some starting material. Silica gel column chromatography is the standard and most effective method for purification.

-

Procedure:

-

Adsorb the crude oil onto a small amount of silica gel.

-

Prepare a silica gel column packed with an appropriate non-polar solvent system, such as a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:EtOAc).

-

Load the adsorbed crude product onto the column.

-

Elute the column, collecting fractions and monitoring by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Chloro-5-iodo-2-methylpyrimidine as a solid.

-

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of 4-Chloro-5-iodo-2-methylpyrimidine in drug discovery is as a versatile intermediate for the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[4]

The structure of this pyrimidine allows for the strategic build-up of a molecule designed to fit into the ATP-binding pocket of a target kinase. A common synthetic strategy involves:

-

Suzuki Coupling: Reacting the iodo group at the C5 position with a boronic acid to install a key (hetero)aryl group. This group often forms crucial hydrogen bonds or hydrophobic interactions within the kinase hinge region.

-

Nucleophilic Aromatic Substitution (SₙAr): Displacing the chloro group at the C4 position with an amine. This amine moiety is typically part of a larger side chain that provides solubility and additional interactions with the solvent-exposed region of the enzyme.

Logical Relationship Diagram

Caption: Synthetic utility in building kinase inhibitors.

This sequential, site-selective approach is a powerful tool for medicinal chemists, allowing for rapid analogue synthesis to optimize potency, selectivity, and pharmacokinetic properties.

Environmental, Health, and Safety (EHS)

Proper handling of 4-Chloro-5-iodo-2-methylpyrimidine and the reagents used in its synthesis is paramount for laboratory safety.

-

Hazard Identification: Based on data for structurally similar halogenated pyrimidines, this compound should be treated as harmful and irritant.[7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated fume hood.

-

Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents.

-

-

Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

-

Conclusion

4-Chloro-5-iodo-2-methylpyrimidine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined reactive sites provide a predictable and powerful platform for building molecular complexity. The robust synthesis and straightforward purification make it an accessible intermediate for both academic and industrial research. As the demand for highly selective and potent therapeutics continues to grow, particularly in oncology, the value of such versatile and strategically functionalized building blocks will only increase, solidifying the role of 4-Chloro-5-iodo-2-methylpyrimidine in the development of future medicines.

References

-

PubChem. 4-Chloro-5-iodopyrimidine. National Center for Biotechnology Information.

-

MySkinRecipes. 4-chloro-5-iodo-2-(methylthio)pyrimidine.

-

BenchChem. An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine.

- [Reference not directly cited in text]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Chloro-5-fluoropyrimidine in Targeted Drug Delivery Systems.

- [Reference not directly cited in text]

-

Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

-

Google Patents. US-7767675-B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors.

- [Reference not directly cited in text]

-

CymitQuimica. Safety Data Sheet - 2-Chloro-5-iodo-4-methoxypyrimidine.

- [Reference not directly cited in text]

-

Kumar, V., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry (2019).

- Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- [Reference not directly cited in text]

- [Reference not directly cited in text]

- [Reference not directly cited in text]

- [Reference not directly cited in text]

-

Bansal, R. K. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. 4-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-iodo-2-methylpyrimidine

Introduction

4-Chloro-5-iodo-2-methylpyrimidine is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Its substituted pyrimidine core serves as a versatile scaffold for the synthesis of a diverse array of complex molecules. The presence of three distinct reactive sites—a chloro group at the 4-position, an iodo group at the 5-position, and a methyl group at the 2-position—offers a rich platform for derivatization through various organic reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 4-chloro-5-iodo-2-methylpyrimidine, complete with detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters.

Strategic Approach to the Synthesis

The synthesis of 4-chloro-5-iodo-2-methylpyrimidine is most effectively approached in a three-step sequence, commencing with the construction of the pyrimidine ring, followed by sequential halogenation. This strategy allows for the controlled introduction of the chloro and iodo substituents.

The overall synthetic transformation can be visualized as follows:

Caption: A high-level overview of the three-step synthesis of 4-chloro-5-iodo-2-methylpyrimidine.

Step 1: Synthesis of 2-Methylpyrimidin-4-ol

The foundational step in this synthetic route is the construction of the 2-methylpyrimidine core. This is achieved through a classical pyrimidine synthesis, specifically the reaction of a β-dicarbonyl compound with an amidine.[1] In this case, ethyl acetoacetate serves as the 1,3-dielectrophile, and acetamidine provides the N-C-N fragment.

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of acetamidine attacks one of the carbonyl carbons of ethyl acetoacetate. A series of proton transfer and condensation steps ensue, leading to the formation of the stable heterocyclic pyrimidine ring. The choice of a strong base, such as sodium ethoxide, is crucial to deprotonate the acetamidine and facilitate the initial nucleophilic attack.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add ethyl acetoacetate, followed by the dropwise addition of a solution of acetamidine hydrochloride in ethanol.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried to afford 2-methylpyrimidin-4-ol.

Step 2: Chlorination of 2-Methylpyrimidin-4-ol to 4-Chloro-2-methylpyrimidine

The second step involves the conversion of the hydroxyl group (or its tautomeric keto form) at the 4-position of the pyrimidine ring to a chloro group. This is a critical transformation, as the chloro substituent serves as a versatile leaving group for subsequent nucleophilic substitution reactions. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[2][3]

Causality in Reagent Selection

Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups.[4] The reaction is believed to proceed through a Vilsmeier-Haack type intermediate.[5][6][7] The addition of an organic base, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction by neutralizing the HCl generated as a byproduct and promoting the formation of the reactive intermediate.[2][8]

Caption: A simplified representation of the chlorination of 2-methylpyrimidin-4-ol.

Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a mixture of 2-methylpyrimidin-4-ol and an organic base (e.g., N,N-diethylaniline) is prepared.

-

Reagent Addition: Phosphorus oxychloride is added dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: The reaction mixture is then heated to reflux (typically around 100-110 °C) for 2-5 hours.[2] The reaction should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.[3] The residue is then cautiously poured onto crushed ice with vigorous stirring to quench the remaining POCl₃. The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent such as ethyl acetate.[2] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-chloro-2-methylpyrimidine.

Step 3: Iodination of 4-Chloro-2-methylpyrimidine

The final step in the synthesis is the regioselective introduction of an iodine atom at the 5-position of the pyrimidine ring. This is accomplished through an electrophilic aromatic substitution reaction. N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of various aromatic and heterocyclic compounds under mild conditions.[9][10]

Mechanistic Considerations

The pyrimidine ring is generally considered an electron-deficient aromatic system. However, the presence of the methyl group at the 2-position provides some electron-donating character, which, along with the directing effects of the ring nitrogens, facilitates electrophilic substitution at the 5-position. NIS serves as a source of an electrophilic iodine species (I⁺). The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10] In some cases, an acid catalyst can be used to enhance the electrophilicity of the iodinating agent.[9]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, 4-chloro-2-methylpyrimidine is dissolved in a suitable anhydrous solvent, such as DMF.[10]

-

Reagent Addition: N-Iodosuccinimide (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature.[10]

-

Reaction: The reaction mixture is stirred at room temperature for a period of 4-12 hours.[10] The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.[10] The product is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, 4-chloro-5-iodo-2-methylpyrimidine.

Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | Ethyl Acetoacetate, Acetamidine | Sodium Ethoxide, Ethanol | 2-Methylpyrimidin-4-ol | 70-80% |

| 2 | 2-Methylpyrimidin-4-ol | Phosphorus Oxychloride, N,N-Diethylaniline | 4-Chloro-2-methylpyrimidine | 60-75% |

| 3 | 4-Chloro-2-methylpyrimidine | N-Iodosuccinimide, DMF | 4-Chloro-5-iodo-2-methylpyrimidine | 80-90% |

Conclusion

The synthesis of 4-chloro-5-iodo-2-methylpyrimidine presented herein is a robust and efficient three-step process that provides access to this valuable building block for drug discovery and development. The pathway relies on well-established and understood chemical transformations, ensuring its reproducibility. By carefully controlling the reaction conditions at each stage, researchers can obtain the desired product in good overall yield and high purity. The versatility of the final product opens up numerous possibilities for the creation of novel chemical entities with potential therapeutic applications.

References

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Available at: [Link]

- Google Patents. US3914252A - Preparation of N-iodocompounds.

- Google Patents. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

- Google Patents. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

UCHEM. 4,6-Dihydroxy-2-methylpyrimidine (CAS 1194-22-5) - Applications & Reactivity. Available at: [Link]

- Google Patents. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.

- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

-

ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

-

National Institutes of Health. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available at: [Link]

-

ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available at: [Link]

-

ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available at: [Link]

-

RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available at: [Link]

-

TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Available at: [Link]

-

Semantic Scholar. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available at: [Link]

-

ResearchGate. Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. Available at: [Link]

-

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available at: [Link]

-

MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]

-

Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Available at: [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

-

Wikipedia. Pyrimidine. Available at: [Link]

-

Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

-

ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

- Google Patents. US20040054181A1 - Synthesis of chlorinated pyrimidines.

-

Wikipedia. Vilsmeier reagent. Available at: [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 6. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-5-iodo-2-methylpyrimidine

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 4-Chloro-5-iodo-2-methylpyrimidine. The information herein is synthesized from safety data for structurally analogous compounds to provide a robust framework for risk assessment and mitigation in the absence of a dedicated Safety Data Sheet (SDS).

Compound Profile and Inferred Hazard Analysis

4-Chloro-5-iodo-2-methylpyrimidine is a halogenated pyrimidine derivative. Its structure suggests reactivity inherent to chloro- and iodo-substituted aromatic rings, which are common pharmacophores and synthetic intermediates in drug discovery. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from closely related pyrimidine and halogenated compounds to establish a reliable safety profile. The primary hazards are anticipated to be related to irritation, acute toxicity, and potential sensitization.

Analysis of analogous compounds such as 4-Chloro-5-iodopyrimidine and various chlorinated/iodinated pyrimidines suggests the following GHS classifications are highly probable.[1][2][3][4][5][6][7][8][9]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][9] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][5][6][7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3][5][6][7][8][9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][5][7][8][9] |

The "Warning" signal word is appropriate based on these classifications.[3][5]

Proactive Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins with a thorough risk assessment. The causality behind this workflow is to move from hazard identification to the implementation of specific, verifiable control measures.

Caption: Proactive Risk Assessment Workflow for Handling Chemical Intermediates.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 4-Chloro-5-iodo-2-methylpyrimidine is a properly functioning chemical fume hood.[10][11] This is non-negotiable. The causality is simple: the fume hood contains airborne particulates and vapors, preventing inhalation, which is a likely route of exposure.[2][5]

Protocol for Fume Hood Use:

-

Certification Check: Verify that the fume hood has been certified within the last year.

-

Sash Position: Always work with the sash at the lowest possible height that allows for comfortable operation, and never above the certified sash height marker.

-

Work Zone: Conduct all manipulations at least 6 inches (15 cm) inside the hood to ensure effective containment.

-

Airflow: Do not block baffles or vents at the back of the hood. Elevate large equipment on blocks to allow air to flow underneath.

-

Emergency Purge: Familiarize yourself with the location and operation of the emergency purge button, if available.

Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][10]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the inferred hazards.

Table 2: Mandatory PPE Requirements

| Body Part | Protection Type | Standard | Rationale |

| Eyes/Face | Safety Goggles (indirectly vented) | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and potential dust, addressing the "serious eye irritation" hazard.[12] |

| Hands | Nitrile Gloves (minimum 0.11 mm thickness) | EN 374 | Provides protection against incidental skin contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves before use. |

| Body | Laboratory Coat | N/A | Protects skin and personal clothing from contamination. |

| Respiratory | N95/FFP2 Respirator (if handling powder outside fume hood) | NIOSH (US) or EN 149 (EU) | Recommended when weighing or transferring powder where dust generation is unavoidable and engineering controls are insufficient. |

Safe Handling, Storage, and Disposal

Handling Protocol:

-

Pre-Use: Designate a specific area within the fume hood for handling. Assemble all necessary equipment and reagents before starting.

-

Weighing: If possible, weigh the solid material directly within the fume hood. If an external balance must be used, transfer the material in a sealed container.

-

Transfers: Use spatulas and other tools appropriate for handling solids to minimize dust generation. Avoid creating dust clouds.[3]

-

Post-Use: Thoroughly decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[4][10]

Storage Protocol:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4][10]

-

Incompatibilities: Store away from strong oxidizing agents.[3][4]

-

Environment: Protect from moisture and light to maintain product quality.[3][4]

Waste Disposal Protocol:

-

Classification: All waste containing 4-Chloro-5-iodo-2-methylpyrimidine must be treated as hazardous chemical waste.

-

Containment: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: Dispose of the waste through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, in accordance with local and national regulations.[12]

Emergency Response Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Caption: Decision-Making Flowchart for Emergency Response.

Detailed First-Aid Measures:

-

If Inhaled: Move the person into fresh air.[2][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][13]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] If skin irritation persists, call a physician.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[4][10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention immediately.[2][4][13]

-

If Swallowed: Rinse mouth with water.[1][2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][12]

References

-

Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole. Cole-Parmer. [Link]

-

4-Chloro-5-iodopyrimidine. PubChem, National Institutes of Health. [Link]

-

4-Chloro-5-iodo-2-methylpyrimidine(CAS# 111079-17-5). Angene Chemical. [Link]

-

2-Chloro-4-methylpyrimidine. PubChem, National Institutes of Health. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. 4-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-5-iodo-2-methylpyrimidine

Topic: Solubility of 4-Chloro-5-iodo-2-methylpyrimidine in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-5-iodo-2-methylpyrimidine (CAS: Various/Analogous to 63558-65-6 derivatives) is a high-value heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors and antiviral agents. Its structural utility lies in its orthogonal reactivity: the 5-iodo position is primed for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the 4-chloro position is susceptible to nucleophilic aromatic substitution (SNAr).

This guide delineates the solubility landscape of this compound, moving beyond simple "soluble/insoluble" binaries to provide a process-chemistry perspective. The presence of two halogens and a methyl group on the pyrimidine ring significantly increases lipophilicity (LogP ~2.0–2.5) compared to the parent heterocycle, dictating a solubility profile favoring polar aprotic and chlorinated solvents while rendering the compound virtually insoluble in water.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for solvent selection. The lack of hydrogen bond donors and the presence of electron-withdrawing halogens create a specific interaction profile.

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | ~254.46 g/mol | Moderate MW facilitates dissolution in small-molecule organic solvents. |

| LogP (Predicted) | 1.8 – 2.4 | Lipophilic; partitions strongly into organic layers (DCM, EtOAc) over aqueous phases. |

| H-Bond Donors | 0 | Poor solubility in protic solvents (water, alcohols) unless heated. |

| H-Bond Acceptors | 2 (Pyrimidine N) | Good solubility in solvents capable of dipole-dipole interactions (DMSO, DMF). |

| Physical State | Solid (Crystalline) | Requires energy input (heat/sonication) to disrupt crystal lattice in marginal solvents. |

Solubility Landscape

The following categorization is based on structural analogs and standard process chemistry protocols for halogenated pyrimidines.

High Solubility (Primary Reaction Solvents)

These solvents are recommended for preparing stock solutions or running homogenous reactions (e.g., SNAr).

-

DMF (N,N-Dimethylformamide) & DMSO: Excellent solubility (>100 mg/mL). The high dielectric constant disrupts the crystal lattice effectively.

-

Caveat: High boiling points make removal difficult.

-

-

DCM (Dichloromethane) & Chloroform: Excellent solubility. The polarizable chlorine atoms in the solvent interact favorably with the halogenated pyrimidine core.

-

Use Case: Ideal for liquid-liquid extraction workups.

-

Moderate/Process Solvents

These solvents are often used for reactions or extractions but may require heating to achieve high concentrations.

-

THF (Tetrahydrofuran) & 1,4-Dioxane: Good solubility. Preferred for Palladium-catalyzed couplings (Suzuki/Stille) due to coordination ability with catalysts.

-

Ethyl Acetate (EtOAc): Moderate to Good. Standard solvent for extraction.

-

Acetonitrile (MeCN): Moderate. Often used for HPLC sample preparation, though solubility may be lower than in MeOH or DMF.

Conditional/Crystallization Solvents

Solubility is highly temperature-dependent, making these systems ideal for purification via recrystallization.

-

Ethanol & Methanol: Low solubility at RT; moderate to high at reflux.

-

Protocol: Dissolve at reflux, cool slowly to induce crystallization.

-

-

Toluene: Moderate solubility. Useful for azeotropic drying or high-temperature couplings.

Anti-Solvents (Precipitation)

-

Water: Insoluble.[1] Used to quench reactions and precipitate the product from DMF/DMSO solutions.

-

Hexanes/Heptane: Poor solubility. Used to wash crystals or induce precipitation when added to an EtOAc or DCM solution.

Experimental Workflows

Protocol: Gravimetric Solubility Determination

Do not rely on literature values alone; batch-to-batch purity affects solubility. Use this self-validating protocol.

Materials: Analytical balance, 4 mL vials, centrifuge, 0.45 µm PTFE syringe filters.

-

Saturation: Add 50 mg of 4-Chloro-5-iodo-2-methylpyrimidine to a vial. Add 250 µL of the target solvent.

-

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.

-

Agitation: Shake or stir at the target temperature (e.g., 25°C) for 2 hours.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Quantification:

-

Pipette exactly 100 µL of the clear supernatant into a pre-weighed vial.

-

Evaporate solvent (vacuum oven or nitrogen stream).

-

Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of residue / 0.1 mL).

-

-

Validation (Crucial): Redissolve the residue in HPLC mobile phase and run a purity check. Why? To ensure the compound did not degrade (hydrolyze) during the equilibration period.

Workflow: Solvent Selection for Synthesis

Visualizing the decision process for selecting a solvent based on the intended chemical transformation.

Caption: Decision matrix for solvent selection based on reaction type (SNAr vs. Cross-Coupling) and process requirements.

Critical Stability Note: Hydrolysis Risk

While 4-Chloro-5-iodo-2-methylpyrimidine is soluble in alcohols (MeOH, EtOH) at elevated temperatures, caution is advised .

-

Mechanism: The 4-chloro position is activated by the electron-withdrawing pyrimidine nitrogens and the 5-iodo group.

-

Risk: Prolonged heating in protic solvents (especially if acidic or basic traces are present) can lead to solvolysis, converting the 4-Cl to a 4-Alkoxy or 4-Hydroxy species.

-

Mitigation: For recrystallization from alcohols, work quickly and avoid prolonged reflux. Verify product integrity via LC-MS immediately after isolation.

References

-

PubChem. 4-Chloro-5-iodopyrimidine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).

-

Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole. (Discusses solubility/handling of similar iodo-heterocycles). Available at: [Link]

Sources

Application Note: Selective C5-Arylation of 4-Chloro-5-iodo-2-methylpyrimidine via Suzuki-Miyaura Coupling

Executive Summary

The pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Brigatinib, Imatinib analogs). The substrate 4-Chloro-5-iodo-2-methylpyrimidine presents a unique synthetic opportunity—and challenge—due to the presence of two distinct halogen handles.

This Application Note details a validated protocol for the regioselective Suzuki-Miyaura cross-coupling of the C5-iodide while preserving the C4-chloride. By exploiting the electronic disparity between the C–I and C–Cl bonds, researchers can install aryl groups at the C5 position, leaving the C4 position available for subsequent nucleophilic aromatic substitution (SNAr) or a second cross-coupling event. This "orthogonal functionalization" strategy is critical for library generation in drug discovery.

Mechanistic Insight & Chemoselectivity

The Reactivity Hierarchy

The successful manipulation of 4-Chloro-5-iodo-2-methylpyrimidine relies on differentiating three reactive sites:

-

C5-Iodine: The "soft" electrophile. The C–I bond is the weakest (approx. 53 kcal/mol) and undergoes rapid Oxidative Addition (OA) with Pd(0).

-

C4-Chlorine: The "hard" electrophile. Located alpha to the nitrogen, this position is highly electron-deficient. While less reactive toward Pd(0) than the iodide, it is extremely susceptible to SNAr by nucleophilic bases or solvents.

-

C2-Methyl: Generally inert under coupling conditions but contributes to the electron-rich nature of the ring relative to a 2-H pyrimidine.

The Challenge: Avoiding the "Scrambled" Product

Using overly active catalysts (e.g., bulky phosphines like XPhos) or strong bases (e.g., KOtBu, NaOH) can lead to loss of selectivity, resulting in:

-

Bis-coupling: Reaction at both C5 and C4.

-

C4-Hydrolysis/Substitution: The base attacks the C4-Cl, yielding the 4-alkoxy or 4-hydroxy impurity.

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic competition between the desired Pd-catalyzed cycle and the unwanted SNAr side reaction.

Figure 1: Kinetic competition between C5-Oxidative Addition (Green path) and C4-Nucleophilic Attack (Red path).

Experimental Protocol

Materials & Reagents[1]

-

Substrate: 4-Chloro-5-iodo-2-methylpyrimidine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 – 1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2–3 mol%)

-

Rationale: The bidentate dppf ligand creates a wide bite angle that facilitates reductive elimination but is not electron-rich enough to activate the C4-Cl bond prematurely.

-

-

Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)

-

Rationale: Carbonates are mild enough to facilitate transmetallation without triggering SNAr at the C4 position.

-

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Rationale: Aqueous systems are required for the solubility of inorganic bases. Dioxane is miscible and provides a good reflux temperature (101°C).

-

Step-by-Step Procedure (C5-Selective Coupling)

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add:

-

4-Chloro-5-iodo-2-methylpyrimidine (254 mg, 1.0 mmol)

-

Phenylboronic acid (128 mg, 1.05 mmol)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (24 mg, 0.03 mmol)

-

-

Inertion: Seal the vial with a septum. Evacuate the air and backfill with Nitrogen or Argon (repeat 3 times).

-

Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Solvent Addition: Syringe in degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) containing dissolved Na₂CO₃ (212 mg, 2.0 mmol).

-

Reaction: Heat the mixture to 60–70°C .

-

Note: Do not exceed 80°C initially. Higher temperatures increase the risk of C4-Cl activation.

-

-

Monitoring: Monitor by TLC or LC-MS at 2 hours.

-

Target: Disappearance of starting material (m/z ~254) and appearance of product (m/z ~204 for Ph-coupled).

-

Check: Watch for hydrolysis peak (M-Cl + OH).

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a white or off-white solid.

Optimization Data (Reaction Screening)

| Entry | Catalyst (3 mol%) | Base (2 eq) | Solvent | Temp (°C) | Yield (C5-Product) | C4-Side Products |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 78% | < 5% |

| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 65 | 92% | Trace |

| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 45% | 30% (Bis-coupled) |

| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 60% | 25% (Hydrolysis) |

Table 1: Optimization of reaction conditions showing the superiority of bidentate ligands and mild bases.

Sequential Functionalization Workflow

Once the C5-aryl group is installed, the C4-chloride remains available for further diversification. This is the "Gateway" strategy for pyrimidine library synthesis.

Figure 2: Sequential functionalization workflow starting from the 4-chloro-5-iodo precursor.

Troubleshooting & Critical Parameters

"Stalled" Reaction

If the reaction stalls with starting material remaining:

-

Do not simply increase temperature; this risks attacking the C4-Cl.

-

Solution: Add a fresh portion of catalyst (1 mol%) and boronic acid (0.2 eq). Ensure the system is strictly anaerobic.

Hydrolysis (Formation of 4-OH species)

If you observe the 4-hydroxy impurity: